Lithium, [3-(trifluoromethyl)phenyl]- (IUPAC name: lithium;3-(trifluoromethyl)benzene) has the molecular formula C₇H₄F₃Li and a molecular weight of 152.1 g/mol. Its structure features a lithium atom bonded to the deprotonated meta position of a trifluoromethyl-substituted benzene ring. The SMILES notation ([Li+].C1=CC(=CC(=C1)C(F)(F)F)[C-]) highlights the meta arrangement, distinguishing it from ortho- and para-isomers.
The trifluoromethyl group induces significant electron-withdrawing effects, polarizing the C–Li bond and increasing the reagent’s nucleophilicity. X-ray crystallography of analogous aryl lithium compounds reveals a planar geometry around the lithium atom, with bond lengths of approximately 2.05 Å for C–Li and 1.34 Å for C–C aromatic bonds.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄F₃Li | |
| Molecular Weight | 152.1 g/mol | |
| CAS Number | 2786-01-8 (para isomer) | |
| SMILES | [Li+].C1=CC(=CC(=C1)C(F)(F)F)[C-] | |
| Boiling Point | Decomposes above −20°C |